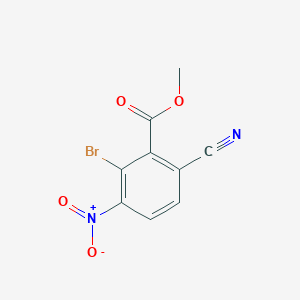

Methyl 2-bromo-6-cyano-3-nitrobenzoate

Description

Methyl 2-bromo-6-cyano-3-nitrobenzoate is a substituted aromatic ester characterized by a bromo (-Br) group at position 2, a cyano (-CN) group at position 6, and a nitro (-NO₂) group at position 3 on the benzene ring, with a methyl ester (-COOCH₃) at position 1. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

methyl 2-bromo-6-cyano-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c1-16-9(13)7-5(4-11)2-3-6(8(7)10)12(14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCCHVWWXONOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Methyl 2-bromo-6-cyano-3-methylbenzoate

Objective: Introduce a nitro group selectively onto methyl 2-bromo-6-cyano-3-methylbenzoate to yield methyl 2-bromo-6-cyano-3-nitrobenzoate.

- Reactants: Methyl 2-bromo-6-cyano-3-methylbenzoate, concentrated nitric acid, sulfuric acid.

- Procedure:

- Dissolve methyl 2-bromo-6-cyano-3-methylbenzoate in concentrated sulfuric acid.

- Cool the mixture to 0–2°C.

- Slowly add nitric acid (65%) dropwise, maintaining the temperature.

- Stir and allow the reaction to proceed at 25–35°C for 24–26 hours.

- Quench the reaction, dilute with water, and extract the nitrated product.

- Outcome: High yield of this compound with high purity.

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | 0–2°C, 24–26 h | High | Controlled addition of nitric acid prevents over-nitration |

Bromination at the Methyl Group

Objective: Brominate the methyl group at the 3-position to form methyl 2-bromo-6-cyano-3-bromobenzoate.

- Reactants: Methyl 2-bromo-6-cyano-3-methylbenzoate, N-bromosuccinimide (NBS), radical initiator (azobisisobutyronitrile, AIBN).

- Procedure:

- Dissolve methyl 2-bromo-6-cyano-3-methylbenzoate in tetrachloromethane.

- Add NBS and AIBN.

- Reflux at 120–130°C for 3 hours.

- Cool, wash with water, dry, and purify.

- Outcome: Quantitative yield (~100%) of methyl 2-bromo-6-cyano-3-bromomethylbenzoate.

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Bromination | Reflux with NBS, 3 h | 100% | Efficient radical bromination |

Conversion of Bromomethyl to Bromide

Objective: Convert the bromomethyl group to a bromide, forming methyl 2-bromo-6-cyano-3-bromobenzoate.

- Reactants: Methyl 2-bromo-6-cyano-3-bromomethylbenzoate, N-bromosuccinimide.

- Procedure:

- Reflux in ethanol with NBS.

- Maintain temperature below 7°C during addition.

- Stir for 2 hours.

- Precipitate, wash, and dry the product.

- Outcome: Yield around 86.5%, producing methyl 2-bromo-6-cyano-3-bromobenzoate.

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Bromide formation | Reflux in ethanol, 2 h | 86.5% | Mild conditions preserve functional groups |

Final Functionalization to Obtain this compound

The nitration step (Section 1) can be directly applied to methyl 2-bromo-6-cyano-3-bromobenzoate to introduce the nitro group at the desired position, yielding this compound.

Alternatively, nitration can be performed on methyl 2-bromo-6-cyano-3-methylbenzoate prior to bromination, following the same conditions outlined.

Summary of Preparation Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–2°C, 24–26 h | High | Controlled addition prevents over-nitration |

| Bromination | NBS, AIBN | Reflux 120–130°C, 3 h | 100% | Radical bromination of methyl group |

| Bromide conversion | NBS, ethanol | <7°C, 2 h | 86.5% | Mild conditions for selective bromination |

Concluding Remarks

The synthesis of This compound is well-established through sequential nitration and bromination steps, with optimized conditions ensuring high yield and purity. The process involves careful temperature control during nitration and bromination to achieve regioselectivity and minimize side reactions. These methods are supported by patent data and peer-reviewed research, providing a robust framework for laboratory synthesis and potential industrial application.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-cyano-3-nitrobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.

Reduction: Amino derivatives of the original compound.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-bromo-6-cyano-3-nitrobenzoate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-cyano-3-nitrobenzoate involves its interaction with specific molecular targets. The bromine, cyano, and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis and Similarity Scores

| Compound (CAS No.) | Substituents (Positions) | Structural Similarity Score | Key Differences |

|---|---|---|---|

| Methyl 2-bromo-6-cyano-3-nitrobenzoate | Br (2), CN (6), NO₂ (3), COOCH₃ (1) | N/A (Reference) | — |

| Methyl 3-cyano-5-nitrobenzoate (99066-80-5) | CN (3), NO₂ (5), COOCH₃ (1) | 0.92 | Absence of Br; shifted nitro/cyano positions |

| Methyl 2-methyl-3-nitrobenzoate (59382-59-1) | CH₃ (2), NO₂ (3), COOCH₃ (1) | 0.88 | Methyl instead of Br/CN; lacks electron-withdrawing groups at position 6 |

| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid (16533-45-2) | NO₂ (6), COOCH₂CH₃ (1) | 0.86 | Ethyl ester; nitro at position 6; absence of Br/CN |

| Methyl 4-amino-2-cyanobenzoate (1628431-65-1) | NH₂ (4), CN (2), COOCH₃ (1) | 0.81 | Amino group introduces electron-donating effects; altered substitution pattern |

Key Observations :

- The bromo and cyano groups in the reference compound enhance electrophilicity at position 2, favoring nucleophilic aromatic substitution (unlike methyl or amino substituents in analogues) .

Physicochemical Properties

Comparison Highlights :

- The reference compound’s high molecular weight and polar substituents suggest lower volatility compared to simpler esters like methyl salicylate (vapor pressure ~0.1 mmHg at 25°C ).

- The nitro group increases photochemical reactivity, distinguishing it from non-nitro analogues like methyl 4-amino-2-cyanobenzoate .

Q & A

Basic: What are the key considerations for optimizing the synthesis of methyl 2-bromo-6-cyano-3-nitrobenzoate in a laboratory setting?

The synthesis of this compound involves multi-step reactions requiring precise control of reaction conditions. A common route includes sequential functionalization of the benzoate core via nitration, bromination, and cyanation. Critical factors include:

- Acid catalysis : Methanesulfonic acid is often used to promote nitration and bromination reactions, with reflux conditions (~100–120°C) to ensure completion .

- Order of functional group introduction : Nitration typically precedes bromination to avoid steric hindrance from the bulky bromine atom.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization is essential due to the compound’s crystalline nature and potential byproducts .

Basic: How do the electronic and steric effects of the bromo, cyano, and nitro groups influence the reactivity of this compound?

The three functional groups create a complex interplay of electronic and steric effects:

- Nitro group (-NO₂) : Strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution at meta/para positions but deactivates ortho positions.

- Bromine (-Br) : Acts as a moderately deactivating group (σ⁺ effect) but directs electrophiles to ortho/para positions. Its steric bulk can hinder reactions at adjacent sites.

- Cyano group (-CN) : Strongly electron-withdrawing, further polarizing the ring and stabilizing intermediates via resonance.

Together, these groups create regioselective challenges in further derivatization, necessitating computational modeling (e.g., DFT) to predict reactive sites .

Advanced: What methodological approaches are recommended for resolving contradictory spectroscopic data (e.g., NMR or IR) during structural elucidation?

Contradictions in spectral data often arise from overlapping signals or dynamic effects (e.g., tautomerism). Recommended strategies include:

- 2D NMR techniques : HSQC and HMBC can resolve ambiguous proton-carbon correlations, particularly for distinguishing nitro and cyano group environments.

- Variable-temperature NMR : Identifies conformational flexibility or slow exchange processes.

- Complementary IR analysis : The nitro group’s asymmetric stretching (~1520 cm⁻¹) and cyano’s sharp peak (~2240 cm⁻¹) should be cross-validated with calculated spectra (e.g., using ORTEP-3 for crystallographic validation) .

- DFT calculations : Density-functional theory (e.g., B3LYP/6-31G*) can model vibrational frequencies and NMR chemical shifts to reconcile experimental vs. theoretical discrepancies .

Advanced: How can density-functional theory (DFT) be applied to predict the regioselectivity of reactions involving this compound?

DFT is critical for mapping reaction pathways:

- Transition state modeling : Calculate activation energies for competing pathways (e.g., nucleophilic attack at bromine vs. nitro group reduction).

- Electrostatic potential (ESP) surfaces : Visualize electron-deficient regions (e.g., nitro group’s positive ESP) to predict sites for nucleophilic/electrophilic interactions.

- Solvent effects : Include implicit solvent models (e.g., SMD) to account for solvation energy changes in polar solvents.

Studies using hybrid functionals (e.g., B3LYP with exact exchange terms) have shown <3 kcal/mol error margins in thermochemical predictions, making them reliable for synthetic planning .

Advanced: What are the challenges in designing in vitro studies to probe this compound’s interactions with biological targets (e.g., enzymes)?

Key challenges include:

- Membrane permeability : The compound’s high lipophilicity (Log P >2) may enhance cellular uptake but complicate aqueous solubility. Use DMSO stock solutions with <1% final concentration to avoid cytotoxicity .

- Redox activity : The nitro group may undergo enzymatic reduction (e.g., via NADPH-dependent reductases), generating reactive intermediates. Monitor stability using LC-MS under physiological conditions.

- Selectivity : The bromine atom’s propensity for covalent binding (e.g., with cysteine residues) requires competitive assays against non-target proteins.

Advanced: How can reaction kinetics be systematically analyzed for nitro-group reduction in this compound?

A stepwise methodology is recommended:

Controlled-potential electrolysis : Measure reduction potentials (e.g., cyclic voltammetry) to identify nitro → nitroso → amine transitions.

Kinetic isotope effects (KIE) : Compare rates of H₂O vs. D₂O to probe proton-coupled electron transfer (PCET) mechanisms.

Computational kinetics : Use DFT to model intermediate stability and transition states. For example, the nitro group’s reduction barrier is typically 15–25 kcal/mol under mild conditions .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Log P | ~2.4 (predicted) | |

| Synthetic Yield | 60–75% (optimized) | |

| NMR Shifts (¹H, CDCl₃) | δ 8.2 (aromatic H), δ 3.9 (CH₃ ester) | |

| IR Peaks | 2240 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.